2-(Diethylamino)ethyl acetate
CAS No.: 10369-82-1
Cat. No.: VC20973447
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10369-82-1 |
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Molecular Formula | C8H17NO2 |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 2-(diethylamino)ethyl acetate |
Standard InChI | InChI=1S/C8H17NO2/c1-4-9(5-2)6-7-11-8(3)10/h4-7H2,1-3H3 |
Standard InChI Key | IDIFJUBLWASPDU-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC(=O)C |
Canonical SMILES | CCN(CC)CCOC(=O)C |
Introduction
Chemical Identity and Basic Properties
2-(Diethylamino)ethyl acetate is a colorless to light yellow clear liquid at room temperature with a molecular formula of C8H17NO2. It is classified as an aminoester, containing both ester and tertiary amine functional groups that contribute to its chemical behavior and applications.
Identification Parameters
The compound is clearly identified through several standardized chemical identifiers, which are important for regulatory compliance and scientific documentation.
Physical Properties
Although comprehensive physical property data is limited in the available research, the compound exhibits properties typical of ester-containing molecules with tertiary amine groups. Based on related compounds, it likely has moderate solubility in organic solvents and limited water solubility due to its somewhat polar nature.
Chemical Structure and Reactivity
Structural Features
The chemical structure of 2-(diethylamino)ethyl acetate consists of an acetate group linked to a 2-(diethylamino)ethyl moiety. The presence of both the ester and tertiary amine functional groups gives this compound its characteristic chemical behavior and reactivity patterns .
Reactivity Profile
The compound's reactivity is primarily determined by its dual functionality:
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The ester group is susceptible to nucleophilic attack, making it reactive toward hydrolysis, transesterification, and aminolysis reactions.
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The tertiary amine portion can act as a nucleophile and a base in various chemical transformations.
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The compound may participate in coordination chemistry with various metals due to the electron-donating properties of the nitrogen atom.
This dual functionality makes 2-(diethylamino)ethyl acetate useful in various synthetic applications where both basic and nucleophilic properties are required .
Synthesis Methods
Conventional Synthesis Approach
The primary synthesis method for 2-(diethylamino)ethyl acetate involves the reaction of acetic anhydride with diethylaminoethanol. This route represents a straightforward esterification reaction that provides efficient access to the target compound .
Catalytic Synthesis
An alternative synthesis method described in literature involves the use of nickel dichloride as a catalyst. This approach is carried out at 20°C for approximately 0.5 hours under neat conditions (without solvent). According to research by Meshram and Patil (2009), this method yields approximately 95% of the desired product .
Synthetic Pathway Table
Supplier | Location | Contact |
---|---|---|
Shaanxi Dideu Newmaterial Co., Ltd. | China | Tel: 029-87576359 15353716720 Email: 1039@dideu.com |
Jiangsu Aikon Biopharmaceutical R&D Co.,Ltd | China | Tel: 13915962545 Email: 2881759498@qq.com |
Both suppliers appear to have an "advantage" rating of 58, though the specific meaning of this rating is not clarified in the source material . |
Patent Considerations
There is indication that the compound may be subject to patent restrictions in certain contexts. According to one source, "According to the laws, regulations and policies related to 'patent products', the sale of this product is prohibited!" . This suggests that there may be intellectual property considerations that affect the commercial use of 2-(diethylamino)ethyl acetate in certain applications or regions.
Related Compounds
Structural Analogs
Understanding the properties and behaviors of structural analogs can provide additional insight into 2-(diethylamino)ethyl acetate's potential applications and characteristics.
2-(Dimethylamino)ethyl Acetate
A close structural analog is 2-(dimethylamino)ethyl acetate (CAS: 1421-89-2), which differs only in having methyl groups instead of ethyl groups on the amino functionality. This related compound has the following properties :
Ethyl Acetate
While significantly different in structure and properties, ethyl acetate (C4H8O2) represents a simpler ester that lacks the amino functionality of 2-(diethylamino)ethyl acetate. Ethyl acetate is a widely used solvent in various industrial applications, including chromatography and chemical extractions .
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